REACTION_CXSMILES
|
[Zn:1].[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[O-2].[Zn+2]>>[C:2]([O-:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[C:2]([O-:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[Zn+2:1] |f:2.3,4.5.6|
|
Name
|
cis-polybutadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
22.2 parts of methacryalic acid was slowly added
|
Type
|
ADDITION
|
Details
|
until thoroughly dispersed
|
Type
|
WAIT
|
Details
|
After a few minutes there was very little
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)[O-].C(C(=C)C)(=O)[O-].[Zn+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |